Dabigatran-d3

Description

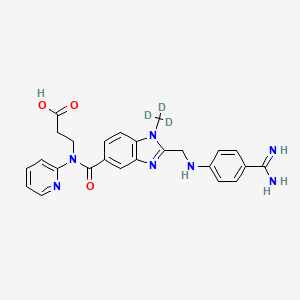

Structure

3D Structure

Properties

IUPAC Name |

3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSJFWOBGCMAKL-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747410 | |

| Record name | N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-44-6 | |

| Record name | N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Dabigatran-d3 and its primary use in research

An In-depth Whitepaper on the Core Applications of Dabigatran-d3 in Scientific Research

Introduction

This compound is the deuterium-labeled analogue of Dabigatran, a potent, direct, and reversible inhibitor of thrombin.[1][2] In the realm of pharmaceutical research and development, particularly in bioanalysis and pharmacokinetics, stable isotope-labeled compounds like this compound are indispensable tools. This technical guide provides a comprehensive overview of this compound, its primary application as an internal standard in quantitative bioanalysis, detailed experimental methodologies, and relevant quantitative data. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Dabigatran and related compounds.

Dabigatran, the active metabolite of the prodrug Dabigatran etexilate, functions by directly binding to the active site of the thrombin molecule, thereby preventing thrombin-mediated activation of coagulation factors.[3] Given its significant role in anticoagulant therapy, precise and accurate quantification of Dabigatran in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[4][5] this compound, with its three deuterium atoms, shares near-identical physicochemical properties with unlabeled Dabigatran but is distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.[6][7] This key difference makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which is the gold standard for quantifying small molecules in complex biological fluids.[4]

Primary Use in Research: Internal Standard for Quantitative Bioanalysis

The predominant use of this compound in research is as an internal standard (IS) in the quantitative analysis of Dabigatran in various biological samples, most commonly human plasma.[6][8] The use of a stable isotope-labeled internal standard is considered the most reliable method to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

The underlying principle of using this compound as an internal standard is based on the stable isotope dilution assay. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Since this compound behaves almost identically to the endogenous Dabigatran throughout the extraction, chromatography, and ionization processes, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. The ratio of the mass spectrometric response of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample, effectively canceling out any experimental variations.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data from various studies that have utilized this compound as an internal standard for the quantification of Dabigatran.

Table 1: Method Validation Parameters for Dabigatran Quantification using this compound as an Internal Standard

| Parameter | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| UPLC-MS/MS | Human Plasma | 1.19 – 475 | 1.19 | < 11.3 | < 11.3 | 93.8 - 108.8 | [6][8] |

| LC-MS/MS | Human Plasma | 2 - 500 | 2 | < 11.3 | < 11.3 | 93.8 - 108.8 | [8] |

| LC-MS/MS | Human Plasma | 1 - 500 | 1 | Not Reported | Not Reported | Not Reported | [4] |

| LC-MS/MS | Human Plasma and Breast Milk | Not Specified | 0.02 (plasma), 0.075 (breast milk) | < 15 | < 15 | 85-115 | [9] |

Table 2: Pharmacokinetic Parameters of Dabigatran in Healthy Subjects and Patients (Determined using methods employing a stable isotope-labeled internal standard)

| Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Healthy Male Subjects (Single Dose) | 10 mg | 8 | 1.25 - 1.5 | Not Reported | 8 - 10 | [10] |

| Healthy Male Subjects (Single Dose) | 400 mg | 344 | 1.25 - 1.5 | Not Reported | 8 - 10 | [10] |

| Healthy Male Subjects (Multiple Dose) | 50 mg (tid) | 43 | 1.5 | Not Reported | 14 - 17 | [10] |

| Healthy Male Subjects (Multiple Dose) | 400 mg (tid) | 303 | 1.5 | Not Reported | 14 - 17 | [10] |

| Patients with NVAF and Severe Renal Impairment | 75 mg (BID) | 202 (gMean) | 2 | Not Reported | Not Reported | [11] |

| Healthy Volunteers | Not Specified | Not Specified | ~2 | Not Specified | 12 - 14 | [12][13] |

NVAF: Nonvalvular Atrial Fibrillation; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; gMean: Geometric Mean.

Experimental Protocols

The following sections detail typical experimental methodologies for the quantification of Dabigatran in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Dabigatran from plasma samples.[6]

-

Aliquoting: Transfer a precise volume of the plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small, known volume of this compound working solution (e.g., 10 µL of a 100 ng/mL solution) to the plasma sample.

-

Precipitation: Add a precipitating agent, typically 2 to 4 volumes of cold methanol or acetonitrile (e.g., 300 µL).

-

Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of Dabigatran.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A reversed-phase column, such as an ACQUITY UPLC BEH C18 (2.1x50mm, 1.7µm) or a Zorbax SB-CN column.[6][14]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 10mM ammonium formate or 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[6][8] A typical isocratic mobile phase is 10mM ammonium formate: methanol (72:28, v/v).[6]

-

Flow Rate: A flow rate in the range of 0.2 to 0.5 mL/min is commonly used.[6]

-

Injection Volume: Typically 5-10 µL of the prepared sample is injected.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

-

Ionization Mode: Positive electrospray ionization (ESI+) is employed.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Dabigatran and this compound.

-

Dabigatran: The specific m/z transitions would need to be determined empirically but would be based on the molecular weight of Dabigatran (471.5 g/mol ).

-

This compound: The precursor ion will be shifted by +3 Da compared to Dabigatran (m/z of the protonated molecule [M+H]+ would be around 475.5). The product ions may or may not be shifted depending on the fragmentation pattern.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Dabigatran in plasma using this compound.

Metabolic Pathway of Dabigatran

This diagram illustrates the metabolic conversion of the prodrug Dabigatran etexilate to the active drug Dabigatran and its subsequent metabolism. This compound is used to quantify the active Dabigatran.

Conclusion

This compound serves as a critical tool in the field of pharmaceutical research, enabling the precise and accurate quantification of Dabigatran in biological matrices. Its role as an internal standard in LC-MS/MS-based bioanalytical methods is fundamental to conducting reliable pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The detailed methodologies and quantitative data presented in this guide underscore the importance of this compound in advancing our understanding of the clinical pharmacology of Dabigatran. The provided workflows and pathways offer a visual representation of its application and the metabolic context of the analyte it helps to measure, providing a valuable resource for researchers in the field.

References

- 1. Metabolic Pathway of Dabigatran - Novel Oral Anticoagulants - Recent Advances in Oral Anticoagulation Therapy for Patients with Atrial Fibrillation [webedcafe.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of dabigatran in standardly used clinical assays, whole blood viscoelastic coagulation, and thrombin generation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Dabigatran in Spiked Human Plasma in Bulk and Formulations as Per M10 Guidelines by Spectroscopic Technique – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Dabigatran Concentration in Human Plasma and Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics/Pharmacodynamics of Dabigatran 75 mg Twice Daily in Patients With Nonvalvular Atrial Fibrillation and Severely Impaired Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Dabigatran-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dabigatran-d3, a deuterated internal standard crucial for the accurate quantification of the direct thrombin inhibitor, Dabigatran. This document details the synthetic pathways, experimental protocols, and analytical characterization of this important stable isotope-labeled compound.

Introduction

Dabigatran is a potent, reversible, and direct inhibitor of thrombin, a key enzyme in the coagulation cascade. Its deuterated analog, this compound, serves as an essential internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of Dabigatran concentrations in biological matrices. The incorporation of three deuterium atoms on the N-methyl group of the benzimidazole ring provides a mass shift of +3 Da, enabling clear differentiation from the unlabeled drug without significantly altering its chemical properties.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the introduction of the deuterated methyl group at an early stage to ensure high isotopic purity in the final product. A plausible synthetic route is outlined below, based on established methods for the synthesis of Dabigatran and information from relevant patents.

Synthetic Pathway

The synthesis commences with the preparation of a key deuterated intermediate, 4-(methyl-d3-amino)-3-nitrobenzoic acid. This intermediate is then elaborated through a series of reactions, including amidation, reduction, cyclization, and finally, coupling with the appropriate side chain to yield this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(methyl-d3-amino)-3-nitrobenzoic acid

To a solution of 4-chloro-3-nitrobenzoic acid in a suitable solvent (e.g., DMSO), an excess of methylamine-d3 hydrochloride and a base (e.g., potassium carbonate) are added. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. After completion, the reaction is cooled, and the product is precipitated by acidification, filtered, and dried.

Step 2: Amidation with Ethyl 3-(pyridin-2-ylamino)propanoate

The deuterated nitrobenzoic acid from Step 1 is converted to its acid chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the corresponding amide intermediate.

Step 3: Reduction of the Nitro Group

The nitro group of the amide intermediate is reduced to an amine using a reducing agent such as stannous chloride (SnCl2) in an acidic medium or through catalytic hydrogenation (e.g., H2/Pd-C). This yields the diamino intermediate.

Step 4: Benzimidazole Ring Formation (Cyclization)

The diamino intermediate is cyclized to form the benzimidazole ring. This is typically achieved by reacting it with a suitable C1 source, such as 4-cyanophenylaminoacetic acid, in the presence of a coupling agent like 1,1'-carbonyldiimidazole (CDI), followed by heating in a high-boiling point solvent like acetic acid.

Step 5: Amidine Formation

The cyano group of the benzimidazole intermediate is converted to the corresponding amidine to yield the final product, this compound. This can be achieved via a Pinner reaction, where the nitrile is treated with ethanolic HCl to form the imidate, which is then reacted with ammonia.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physical and Chemical Properties

| Property | Value |

| Formal Name | 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-(methyl-d3)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid |

| CAS Number | 1246817-44-6 |

| Molecular Formula | C₂₅H₂₂D₃N₇O₃ |

| Molecular Weight | 474.5 g/mol [1] |

| Appearance | Solid |

| Purity | ≥99% deuterated forms (d₁-d₃)[1] |

| Solubility | Slightly soluble in DMSO[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure and the position of the deuterium labels. In the ¹H NMR spectrum of this compound, the singlet corresponding to the N-methyl protons in unlabeled Dabigatran (typically around 3.7-4.0 ppm) will be absent. The surrounding proton signals may show slight changes in multiplicity due to the absence of coupling with the deuterated methyl group. The ¹³C NMR spectrum will show a characteristic triplet for the deuterated methyl carbon due to C-D coupling.

While specific spectral data for this compound is not widely published, a comparison with the known spectra of Dabigatran confirms the successful incorporation of the deuterium atoms.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic purity of this compound. High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the calculated exact mass of the deuterated compound.

Tandem mass spectrometry (MS/MS) is used to confirm the structure by analyzing the fragmentation pattern. In LC-MS/MS methods for quantifying Dabigatran, this compound is used as an internal standard. The precursor to product ion transitions are monitored for both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dabigatran | 472.2 | 289.1 |

| This compound | 475.2 | 292.1 |

The fragmentation of Dabigatran typically involves the cleavage of the bond between the benzimidazole core and the aminomethylphenyl moiety. The +3 Da mass shift in both the precursor and product ions for this compound confirms the retention of the deuterated methyl group in the benzimidazole portion of the molecule.

Caption: Mass spectrometry fragmentation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the synthesized this compound. A reversed-phase HPLC method is typically used.

Experimental Protocol: HPLC Purity Analysis

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to ensure separation of the main peak from any impurities.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where Dabigatran has significant absorbance (e.g., 225 nm or 310 nm).

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

The chromatogram should show a single major peak corresponding to this compound. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Conclusion

The synthesis and rigorous characterization of this compound are essential for its role as a reliable internal standard in pharmacokinetic and bioequivalence studies of Dabigatran. The synthetic route must be carefully controlled to ensure high isotopic enrichment and chemical purity. The analytical characterization, employing a combination of NMR, MS, and HPLC, provides the necessary confirmation of the compound's identity, structure, and purity, ensuring its suitability for its intended analytical purpose. This guide provides a foundational understanding for researchers and professionals involved in the development and analysis of this critical anticoagulant therapy.

References

Navigating the Analytical Landscape of Dabigatran-d3: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Dabigatran-d3, a deuterated internal standard crucial for the accurate quantification of the direct thrombin inhibitor, Dabigatran. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for in-house validation, and presents visual workflows to ensure clarity and reproducibility in the laboratory.

Executive Summary

This compound serves as an indispensable tool in pharmacokinetic and metabolic studies of Dabigatran. A thorough understanding of its solubility in common laboratory solvents and its stability under various storage conditions is paramount for generating reliable and accurate analytical data. This guide compiles known solubility and stability parameters, provides robust protocols for their determination, and offers a logical framework for experimental design.

Physicochemical Properties of this compound

This compound is the deuterated analog of Dabigatran, an active metabolite of the prodrug Dabigatran etexilate. As a solid, it is typically supplied with a purity of ≥99% deuterated forms[1]. For long-term storage, the solid form should be kept at -20°C, where it is stable for at least four years[1][2]. When prepared in solution, it is recommended to store it at -80°C for a duration not exceeding one year to maintain its integrity[2].

Solubility Profile

The solubility of a compound is a critical parameter that influences the preparation of stock solutions, calibration standards, and quality controls. While comprehensive quantitative data for this compound across a wide range of organic solvents is not extensively published, this guide consolidates the available information and provides a framework for its empirical determination.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound and its non-deuterated prodrug, Dabigatran etexilate mesylate. The data for the prodrug is included to provide researchers with an approximate indication of solubility in common solvents.

| Compound | Solvent | Solubility | Conditions |

| This compound | DMSO | 100 mg/mL (210.73 mM) | With sonication and heating to 80°C |

| This compound | 0.1 M HCl | 12.5 mg/mL (26.34 mM) | With sonication |

| Dabigatran Etexilate Mesylate | Ethanol | ~5 mg/mL | Purged with an inert gas |

| Dabigatran Etexilate Mesylate | DMSO | ~10 mg/mL | Purged with an inert gas |

| Dabigatran Etexilate Mesylate | Dimethylformamide (DMF) | ~10 mg/mL | Purged with an inert gas |

| Dabigatran Etexilate Mesylate | PBS (pH 7.2) | ~0.3 mg/mL | - |

| Dabigatran Etexilate Mesylate | Water | 1.8 mg/mL | pH-dependent, increased solubility at acidic pH |

Note: The solubility of Dabigatran etexilate mesylate is highly pH-dependent, with increased solubility at acidic pH.

Qualitative Solubility Information

For other common laboratory solvents, the available information for this compound is primarily qualitative:

-

DMSO : Described as "slightly soluble" in some sources, though quantitative data indicates high solubility under specific conditions[1][3].

Stability Profile

The stability of this compound in solution is critical for ensuring the accuracy of analytical measurements over time. Degradation can lead to a decrease in the concentration of the internal standard, thereby affecting the quantification of the target analyte.

Storage and Stability Summary

The following table outlines the known stability of this compound and its related compounds under various conditions.

| Compound | Form/Matrix | Storage Temperature | Duration | Stability Notes |

| This compound | Solid | -20°C | ≥ 4 years | Stable for at least 4 years[1][2]. |

| This compound | In Solvent | -80°C | Up to 1 year | Recommended for prepared stock solutions[2]. |

| Dabigatran Etexilate | Solution | Room Temperature | 24 hours | A study showed no significant change in concentration. |

| Dabigatran Etexilate | Solid | 80°C (dry heat) | 7 days | Stable against dry heat. |

| Dabigatran | Blood Plasma | Room Temperature | 24 hours | Stable[4][5]. |

| Dabigatran | Blood Plasma | 4°C | 24 hours | Stable[4][5]. |

| Dabigatran | Blood Plasma | -20°C | 90 days | Stable[4][5]. |

| Dabigatran Etexilate | Aqueous Solution | Not specified | > 1 day | Not recommended for storage for more than one day[6]. |

Forced Degradation Studies

Forced degradation studies on Dabigatran and its prodrug, Dabigatran etexilate, have shown susceptibility to hydrolysis under both acidic and alkaline conditions[7]. The compound is also sensitive to moisture[8][9]. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Experimental Protocols

For laboratories seeking to establish their own solubility and stability data for this compound, the following generalized protocols are provided. These are based on standard pharmaceutical industry practices.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a defined temperature.

Materials:

-

This compound solid

-

Solvent of interest (e.g., DMSO, ethanol, methanol, water, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, LC-MS/MS)

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

After equilibration, remove the vial and let the undissolved solid settle.

-

Centrifuge the vial to pellet any remaining suspended solid.

-

Carefully pipette a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Repeat the experiment at least in triplicate to ensure reproducibility.

Protocol for Assessing Solution Stability

This protocol outlines a method for evaluating the stability of this compound in a specific solvent over time at different storage conditions.

Objective: To determine the degradation rate of this compound in solution under specified conditions.

Materials:

-

A stock solution of this compound of known concentration in the solvent of interest.

-

Storage chambers/incubators at various temperatures (e.g., refrigerated (2-8°C), room temperature (25°C), accelerated (40°C)).

-

Light-protective (amber) and clear vials.

-

Validated stability-indicating HPLC method.

Procedure:

-

Prepare a stock solution of this compound in the solvent of interest at a relevant concentration.

-

Aliquot the stock solution into multiple amber and clear vials.

-

Analyze a set of samples immediately (T=0) to establish the initial concentration.

-

Store the vials at the different temperature and light conditions.

-

At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a set of vials from each storage condition.

-

Allow the samples to come to room temperature before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradants.

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

-

Plot the percentage remaining versus time to determine the stability profile and degradation kinetics.

Visualization of Experimental Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the solubility and stability testing protocols.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Solution Stability Assessment.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While published quantitative data is limited for some common laboratory solvents, the provided experimental protocols offer a clear and standardized approach for researchers to determine these critical parameters in-house. By following these guidelines, laboratories can ensure the preparation of accurate and stable solutions, thereby enhancing the quality and reliability of their analytical results in the study of Dabigatran.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. who.int [who.int]

- 3. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. ijbpr.net [ijbpr.net]

- 6. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Stability of Dabigatran Etexilate in Manufacturer’s Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Research-Grade Dabigatran-d3: Sourcing and Application

For researchers, scientists, and professionals in drug development, securing high-purity, reliable compounds is paramount. This in-depth guide provides a comprehensive overview of sourcing research-grade Dabigatran-d3, its mechanism of action, and detailed experimental protocols for its application as an internal standard in quantitative analysis.

Sourcing Research-Grade this compound

This compound, the deuterated analog of Dabigatran, is a critical tool for pharmacokinetic and metabolic studies, primarily serving as an internal standard in mass spectrometry-based assays.[1] Several reputable suppliers offer this compound for research purposes. The following table summarizes key information from various suppliers to facilitate easy comparison.

| Supplier | Product Name | CAS Number | Purity | Formulation | Storage |

| Cayman Chemical | This compound | 1246817-44-6 | ≥99% deuterated forms (d1-d3) | Solid | -20°C |

| MedchemExpress | This compound (BIBR 953-d3) | 1246817-44-6 | 95.14% | Solid | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

| Simson Pharma | This compound | 1246817-44-6 | Not specified | Solid | In stock |

| TargetMol | This compound | 1246817-44-6 | Not specified | Powder | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

| US Biological | This compound Ethyl Ester | Not specified | Highly Purified | White Solid | Room Temperature |

Note: Researchers should always request a certificate of analysis from the supplier to verify the purity and identity of the compound.

Mechanism of Action: Direct Thrombin Inhibition

Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor.[2][3] Thrombin (Factor IIa) is a critical serine protease in the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a blood clot.[3][4] Dabigatran binds to the active site of both free and clot-bound thrombin, thereby preventing this conversion and inhibiting the final step of the coagulation cascade.[4][5] This direct inhibition of thrombin distinguishes Dabigatran from indirect thrombin inhibitors like heparin.[3][6]

The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of Dabigatran.

Experimental Protocol: Quantification of Dabigatran in Plasma using LC-MS/MS with this compound as an Internal Standard

The following protocol is a synthesized methodology based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Dabigatran in biological matrices.[7][8] this compound is used as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Materials and Reagents

-

Dabigatran (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dabigatran and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Dabigatran stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, quality control, or unknown), add 150 µL of acetonitrile containing the this compound internal standard.[8]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

The workflow for sample preparation is depicted in the following diagram:

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of Dabigatran and IS |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization | Electrospray Ionization (ESI), Positive mode |

| MRM Transitions | Dabigatran: m/z 472.2 → 289.1this compound: m/z 475.2 → 292.1 |

Data Analysis

Construct a calibration curve by plotting the peak area ratio of Dabigatran to this compound against the nominal concentration of the calibrators. Use a weighted linear regression model to fit the data. The concentration of Dabigatran in unknown samples is then determined from this calibration curve.

This technical guide provides a foundational understanding for researchers working with this compound. Adherence to good laboratory practices and thorough validation of analytical methods are essential for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dabigatran - Wikipedia [en.wikipedia.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. litfl.com [litfl.com]

- 7. Conventional liquid chromatography/triple quadrupole mass spectrometer-based metabolite identification and semi-quantitative estimation approach in the investigation of dabigatran etexilate in vitro metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. endotell.ch [endotell.ch]

Dabigatran: A Technical Guide to a Direct Thrombin Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dabigatran, a potent, reversible, and direct inhibitor of thrombin. It delves into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, pivotal clinical trial data, and the methodologies for its experimental evaluation.

Mechanism of Action

Dabigatran is a small-molecule, competitive, and reversible direct thrombin inhibitor (DTI).[1] Unlike indirect inhibitors such as heparin, which require antithrombin as a cofactor, or vitamin K antagonists like warfarin, which decrease the synthesis of multiple clotting factors, dabigatran directly binds to the active site of thrombin (Factor IIa), neutralizing its activity.[2][3] This inhibition is rapid and predictable.[2]

Thrombin is a critical serine protease that plays a central role in the final steps of the coagulation cascade. It catalyzes the conversion of soluble fibrinogen to insoluble fibrin, which forms the mesh of a blood clot.[3] Additionally, thrombin activates Factors V, VIII, and XI, further amplifying its own generation, and also activates platelets.[3][4]

Dabigatran's mechanism offers a key advantage: it can inhibit both free (circulating) and fibrin-bound thrombin.[4][5] This allows it to inactivate thrombin already incorporated into a thrombus, potentially leading to more effective anticoagulation. The binding affinity of dabigatran to thrombin is high, with an inhibition constant (Ki) of 4.5 ± 0.2 nmol/L.[6]

Pharmacokinetics and Pharmacodynamics

Dabigatran is administered orally as a double prodrug, dabigatran etexilate, to enhance its bioavailability.[6] The absolute bioavailability of the active form is approximately 6.5%.[5]

Absorption and Activation

Following oral administration, dabigatran etexilate is rapidly absorbed and converted to its active form, dabigatran, by esterases in the gut, plasma, and liver.[2][4] This bioconversion is not dependent on the cytochrome P450 (CYP450) enzyme system, which minimizes the potential for many drug-drug interactions. Peak plasma concentrations (Cmax) of dabigatran are typically reached within 2 hours after administration in healthy volunteers.

Distribution, Metabolism, and Excretion

Dabigatran has low plasma protein binding (around 35%) and a predictable pharmacokinetic profile. Its elimination half-life is approximately 12 to 17 hours, necessitating twice-daily dosing.[1][2] The primary route of elimination is renal excretion of the unchanged drug, with over 80% cleared by the kidneys.[1][7] Consequently, renal impairment significantly affects drug exposure and requires dose adjustment. Age-related differences in pharmacokinetics are primarily attributable to variations in renal function.[1] Moderate hepatic impairment does not significantly affect its pharmacokinetics.[8]

| Parameter | Value / Characteristic | Citation |

| Prodrug | Dabigatran Etexilate | [6] |

| Active Form | Dabigatran | [6] |

| Bioavailability | ~6.5% | [5] |

| Time to Peak (Tmax) | ~2 hours | |

| Elimination Half-life (t½) | 12-17 hours | [1][2] |

| Metabolism | Non-CYP450 esterase hydrolysis; forms active glucuronide metabolites | [1][6] |

| Excretion | >80% renal, as unchanged drug | [1] |

| Plasma Protein Binding | ~35% | [1] |

Clinical Efficacy and Safety: Pivotal Trials

The efficacy and safety of dabigatran have been established in large-scale clinical trials for stroke prevention in atrial fibrillation (AF) and for the treatment and prevention of venous thromboembolism (VTE).

Stroke Prevention in Atrial Fibrillation (RE-LY Trial)

The Randomized Evaluation of Long-Term Anticoagulation Therapy (RE-LY) trial was a landmark study that compared two fixed doses of dabigatran (110 mg and 150 mg, both twice daily) with dose-adjusted warfarin in patients with nonvalvular atrial fibrillation.[9][10]

| Endpoint (Rate per Year) | Dabigatran 110 mg BID (N=6015) | Dabigatran 150 mg BID (N=6076) | Warfarin (N=6022) | Comparison (Dabigatran 150 mg vs. Warfarin) |

| Primary Efficacy: Stroke or Systemic Embolism | 1.53% | 1.11% | 1.69% | Superior (RR 0.66, p < 0.001) |

| Ischemic Stroke | 1.34% | 0.92% | 1.20% | Superior (RR 0.76, p = 0.03) |

| Hemorrhagic Stroke | 0.12% | 0.10% | 0.38% | Superior (RR 0.26, p < 0.001) |

| Primary Safety: Major Bleeding | 2.71% | 3.11% | 3.36% | Similar (RR 0.93, p = 0.31) |

| Intracranial Bleeding | 0.23% | 0.30% | 0.74% | Superior (RR 0.40, p < 0.001) |

| Gastrointestinal Bleeding | 1.12% | 1.51% | 1.02% | Higher (RR 1.50, p < 0.001) |

| All-Cause Mortality | 3.75% | 3.64% | 4.13% | Similar (RR 0.88, p = 0.051) |

The RE-LY trial demonstrated that dabigatran 150 mg twice daily was superior to warfarin in preventing stroke and systemic embolism, with a similar rate of major bleeding but a significantly lower rate of intracranial hemorrhage.[9][11] The 110 mg dose was non-inferior to warfarin with a significantly lower rate of major bleeding.[9]

Treatment of Venous Thromboembolism (RE-COVER & RE-COVER II Trials)

The RE-COVER and RE-COVER II trials evaluated dabigatran (150 mg twice daily) against warfarin for the treatment of acute VTE after initial parenteral anticoagulation.[12][13][14][15] The data from these two methodologically identical trials were pooled for a more precise analysis.[15]

| Endpoint (6-month period) | Dabigatran 150 mg BID (N=2553) | Warfarin (N=2554) | Hazard Ratio (95% CI) |

| Primary Efficacy: Recurrent VTE or VTE-related Death | 2.4% | 2.2% | 1.09 (0.76–1.57) |

| Primary Safety: Major Bleeding Events (MBE) | 1.4% | 1.9% | 0.73 (0.48–1.11) |

| MBE or Clinically Relevant Non-Major Bleeding | 5.6% | 8.5% | 0.65 (0.53–0.81) |

| Any Bleeding | 16.1% | 21.9% | 0.71 (0.62–0.81) |

The pooled analysis showed that dabigatran was non-inferior to warfarin for the prevention of recurrent VTE and was associated with a significantly lower risk of any bleeding.[15][16]

Experimental Protocols and Laboratory Monitoring

Due to its predictable pharmacokinetic and pharmacodynamic profile, routine coagulation monitoring is not typically required for dabigatran.[1] However, in specific clinical situations such as overdose, severe bleeding, or emergency surgery, assessing its anticoagulant effect is necessary.

Standard coagulation tests like the Prothrombin Time (PT) and International Normalized Ratio (INR) are insensitive and should not be used for monitoring.[6][17] The Activated Partial Thromboplastin Time (aPTT) is prolonged by dabigatran, but the relationship is curvilinear and reagent-dependent, making it unsuitable for precise quantification.[18]

Recommended Quantitative Assays

Specialized assays are required for accurate measurement of dabigatran's plasma concentration and anticoagulant effect.

| Assay | Principle | Utility | Limitations |

| Diluted Thrombin Time (dTT) | Measures clotting time after adding a low concentration of thrombin to diluted plasma. | Highly sensitive and linear dose-response. Good for quantification. | Requires dabigatran-specific calibrators. |

| Ecarin Clotting Time (ECT) | Measures clotting time using ecarin, a snake venom that directly activates prothrombin. | Specific for direct thrombin inhibitors; linear dose-response. | Not widely available. Chromogenic versions (ECA) are less affected by low fibrinogen. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Directly measures the mass of the drug in plasma. | Gold standard for quantification; highly specific. | Time-consuming, requires specialized equipment, not readily available 24/7. |

Protocol: Diluted Thrombin Time (dTT) Assay

The dTT is a functional clotting assay modified from the standard thrombin time to provide a linear dose-response to dabigatran.

Principle: Patient plasma is diluted to reduce the influence of endogenous factors. A known, low concentration of human thrombin is added, and the time to clot formation is measured. This clotting time is directly proportional to the concentration of the direct thrombin inhibitor (dabigatran) in the sample.

Methodology:

-

Sample Preparation: Collect patient blood in a citrate tube. Centrifuge at 1500g for 15 minutes to obtain platelet-poor plasma.

-

Calibration: Prepare a standard curve using calibrator plasmas with known concentrations of dabigatran.

-

Dilution: Dilute the patient plasma and calibrator plasmas with a buffer (e.g., Owren-Koller buffer).

-

Incubation: Pre-warm the diluted plasma samples to 37°C.

-

Clot Initiation: Add a pre-warmed, standardized low-concentration thrombin reagent to the plasma.

-

Detection: Simultaneously start a timer and measure the time until a fibrin clot is formed using an optical or mechanical coagulometer.

-

Quantification: Plot the clotting times of the calibrators against their known concentrations to generate a calibration curve. Interpolate the clotting time of the patient sample on this curve to determine the dabigatran concentration.

Reversal of Anticoagulant Effect

The development of a specific reversal agent for dabigatran has been a critical advancement, addressing concerns about managing major bleeding or the need for emergency surgery.

Idarucizumab (Praxbind®) is a humanized monoclonal antibody fragment (Fab) designed specifically to reverse the anticoagulant effects of dabigatran.[19][20][21] It binds to dabigatran and its acylglucuronide metabolites with an affinity that is approximately 350 times greater than that of thrombin.[21] This binding is rapid and effectively neutralizes dabigatran, making it unavailable to inhibit thrombin.[21]

The RE-VERSE AD study demonstrated that a 5g intravenous dose of idarucizumab provided immediate and complete reversal of dabigatran's anticoagulant effect in patients with life-threatening bleeding or those requiring urgent procedures.[22][23] The reversal was sustained in the majority of patients.[19]

| Parameter | Finding | Citation |

| Agent | Idarucizumab (Praxbind®) | [19][20] |

| Mechanism | Monoclonal antibody fragment (Fab) binds to dabigatran | [21] |

| Dose | 5 g (administered as two 2.5 g infusions) | [20] |

| Onset of Action | Immediate | [19] |

| Efficacy (RE-VERSE AD) | Rapid and complete reversal of anticoagulation in nearly all patients | [22][23] |

| Restarting Anticoagulation | Dabigatran can be reinitiated 24 hours after idarucizumab administration | [19] |

Conclusion

Dabigatran represents a significant development in anticoagulation therapy. As a direct thrombin inhibitor, it offers a targeted mechanism of action with a predictable pharmacokinetic profile that obviates the need for routine monitoring. Large clinical trials have established its efficacy and safety for stroke prevention in nonvalvular atrial fibrillation and for the treatment of venous thromboembolism, demonstrating superiority or non-inferiority to warfarin with a consistently lower risk of intracranial hemorrhage. The availability of a specific reversal agent, idarucizumab, further enhances its safety profile. For researchers and drug development professionals, dabigatran serves as a key example of the successful clinical implementation of a direct oral anticoagulant, providing a valuable reference for future innovations in antithrombotic therapy.

References

- 1. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are dabigatran inhibitors and how do they work? [synapse.patsnap.com]

- 3. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]

- 4. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pharmacokinetics and pharmacodynamics of the new oral anticoagulants | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]

- 8. ovid.com [ovid.com]

- 9. Dabigatran for stroke prevention in atrial fibrillation: the RE-LY trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Randomized Evaluation of Long-Term Anticoagulant Therapy - American College of Cardiology [acc.org]

- 11. Dabigatran in atrial fibrillation: pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RE-COVER II - American College of Cardiology [acc.org]

- 13. Dabigatran versus warfarin in the treatment of acute venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dabigatran in cardiovascular disease management: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Critical appraisal of dabigatran in the treatment of deep vein thrombosis and pulmonary embolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. myadlm.org [myadlm.org]

- 18. Laboratory Monitoring of Direct Oral Anticoagulants (DOACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agec.uams.edu [agec.uams.edu]

- 20. nps.org.au [nps.org.au]

- 21. Key points from the evidence | Reversal of the anticoagulant effect of dabigatran: idarucizumab | Advice | NICE [nice.org.uk]

- 22. ahajournals.org [ahajournals.org]

- 23. m.youtube.com [m.youtube.com]

Preliminary in-vitro studies using Dabigatran

An In-Depth Technical Guide to Preliminary In-Vitro Studies of Dabigatran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran is a potent, selective, and reversible direct thrombin inhibitor (DTI) that has emerged as a significant oral anticoagulant. Its mechanism of action involves the direct binding to the active site of thrombin, thereby inhibiting both free and fibrin-bound thrombin. This action effectively blocks the final step of the coagulation cascade—the conversion of fibrinogen to fibrin—and also mitigates thrombin-mediated platelet activation. This technical guide provides a comprehensive overview of the core in-vitro studies that characterize the pharmacological profile of Dabigatran, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows.

Quantitative Summary of In-Vitro Activity

The following tables summarize the key quantitative parameters of Dabigatran's in-vitro activity, derived from various enzymatic and plasma-based assays.

Table 1: Enzyme and Platelet Inhibition

| Parameter | Target/Agonist | Value | Species | Reference(s) |

|---|---|---|---|---|

| Inhibition Constant (Ki) | Human Thrombin | 4.5 nM | Human | |

| IC50 | Thrombin-Induced Platelet Aggregation | 10 nM | Human | |

| IC50 | Thrombin-Induced Platelet Aggregation (0.5 U/mL Thrombin) | 10.5 nM | Human | |

| IC50 | Thrombin-Induced Platelet Aggregation (1.0 U/mL Thrombin) | 40.4 nM | Human | |

| IC50 | Endogenous Thrombin Potential (ETP) | 0.56 µM | Human | |

| IC50 | Thrombin Binding to Platelets | 118 nM | Human |

| IC50 | Cytotoxicity (Dabigatran Etexilate) | 26.3 µM | Rat (Gastric Cells) | |

Table 2: Anticoagulant Effects on Clotting Assays in Human Plasma

| Assay | Parameter | Dabigatran Concentration (µM) | Reference(s) |

|---|---|---|---|

| Activated Partial Thromboplastin Time (aPTT) | Doubling of Clotting Time | 0.23 µM | |

| Prothrombin Time (PT) | Doubling of Clotting Time | 0.83 µM |

| Ecarin Clotting Time (ECT) | Doubling of Clotting Time | 0.18 µM | |

Core Signaling and Action Pathways

Dabigatran's primary mechanism is the direct inhibition of thrombin, a central enzyme in the coagulation cascade.

Caption: Dabigatran directly inhibits Thrombin, blocking fibrin formation and platelet activation.

Dabigatran selectively inhibits platelet aggregation that is induced by thrombin, without affecting pathways initiated by other agonists.

Caption: Logical diagram of Dabigatran's selective inhibition of thrombin-induced aggregation.

Detailed Experimental Protocols

Protocol: In-Vitro Anticoagulant Effect in Human Plasma

This protocol outlines the methodology for determining the effect of Dabigatran on standard coagulation assays.

Objective: To quantify the concentration-dependent anticoagulant effects of Dabigatran by measuring the activated partial thromboplastin time (aPTT), prothrombin time (PT), and ecarin clotting time (ECT).

Materials:

-

Pooled normal human platelet-poor plasma (PPP), obtained by centrifuging citrated whole blood.

-

Dabigatran stock solution of known concentration.

-

aPTT, PT, and ECT reagents.

-

Coagulometer (automated or semi-automated).

-

Physiological saline or appropriate buffer for dilutions.

Workflow Diagram:

Interpreting the Certificate of Analysis for Dabigatran-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dabigatran-d3, the deuterium-labeled internal standard for the direct thrombin inhibitor Dabigatran, is a critical component in pharmacokinetic and metabolic studies. A thorough understanding of its Certificate of Analysis (CoA) is paramount for ensuring the accuracy and reliability of research data. This guide provides an in-depth interpretation of a typical this compound CoA, detailing the analytical tests performed, their methodologies, and the significance of the results.

Product Information and Physical Properties

The initial section of a CoA provides fundamental details about the this compound batch. This information is crucial for identification, traceability, and proper handling and storage.

| Parameter | Specification | Example Result |

| Product Name | This compound | This compound |

| CAS Number | 1246817-44-6 | 1246817-44-6 |

| Molecular Formula | C₂₅H₂₂D₃N₇O₃ | C₂₅H₂₂D₃N₇O₃ |

| Molecular Weight | 474.5 g/mol | 474.5 g/mol |

| Appearance | White to off-white solid | Off-white solid |

| Solubility | Soluble in DMSO | Soluble in DMSO |

Identity and Purity Analysis

The identity and purity of the reference standard are the most critical aspects of a CoA. These are typically determined using a combination of chromatographic and spectroscopic techniques.

Identification by Mass Spectrometry

Methodology: Mass spectrometry (MS) is employed to confirm the molecular weight of this compound. The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Interpretation: The CoA will report that the mass spectrum conforms to the expected structure. For this compound, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 475.5.

| Test | Method | Specification | Example Result |

| Identity (Mass) | Mass Spectrometry (ESI+) | Conforms to structure | Conforms |

Purity by High-Performance Liquid Chromatography (HPLC)

Methodology: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard method for assessing the purity of this compound. A C18 column is commonly used with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile. The detector wavelength is typically set at the UV maximum of Dabigatran, around 225 nm or 310 nm.

Data Interpretation: The purity is calculated based on the area percentage of the main peak in the chromatogram. A high percentage indicates a low level of impurities. The CoA will provide the purity as a percentage.

| Test | Method | Specification | Example Result |

| Purity (Chromatographic) | HPLC | ≥ 98.0% | 99.8% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% deuterated forms (d₁-d₃)[1] | Conforms |

Impurity Profile

Controlling impurities is crucial for a reference standard. The CoA may list known and unknown impurities and their levels.

Related Substances by HPLC

Methodology: The same HPLC method used for purity analysis is employed to separate and quantify any related substances. These can be starting materials, by-products of the synthesis, or degradation products.

Data Interpretation: Each impurity is reported as a percentage of the total peak area. The total impurities should be below a specified limit.

| Impurity | Retention Time (min) | Specification | Example Result |

| Impurity A | 8.5 | ≤ 0.15% | 0.05% |

| Impurity B | 12.1 | ≤ 0.15% | Not Detected |

| Any Unknown Impurity | - | ≤ 0.10% | 0.08% |

| Total Impurities | - | ≤ 0.5% | 0.13% |

Residual Solvents

Residual solvents are organic volatile chemicals used in the manufacturing process. Their levels are strictly controlled due to their potential toxicity.

Methodology: The analysis of residual solvents is typically performed using headspace gas chromatography (GC-HS) with a flame ionization detector (FID). The sample is heated in a sealed vial, and the vapor is injected into the GC system.

Data Interpretation: The concentration of each residual solvent is reported in parts per million (ppm) and must be below the limits defined by regulatory guidelines such as ICH Q3C.

| Solvent | ICH Class | Specification (ppm) | Example Result (ppm) |

| Methanol | 2 | ≤ 3000 | < 50 |

| Dichloromethane | 2 | ≤ 600 | < 10 |

| Toluene | 2 | ≤ 890 | < 20 |

| Acetone | 3 | ≤ 5000 | < 100 |

Water Content

The presence of water can affect the stability and accurate weighing of the reference standard.

Methodology: The water content is determined by Karl Fischer titration, a highly specific and accurate method for water determination.

Data Interpretation: The result is expressed as a weight percentage (% w/w).

| Test | Method | Specification | Example Result |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

Experimental Protocols

HPLC Method for Purity and Impurities

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 225 nm

-

Injection Volume: 10 µL

GC-HS Method for Residual Solvents

-

Column: DB-624, 30 m x 0.53 mm, 3 µm

-

Carrier Gas: Helium

-

Oven Temperature: 40 °C (5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min

-

Injector Temperature: 200 °C

-

Detector (FID) Temperature: 250 °C

-

Headspace Vial Temperature: 80 °C

-

Vial Equilibration Time: 15 minutes

Karl Fischer Titration for Water Content

-

Titrator: Volumetric Karl Fischer Titrator

-

Reagent: Commercially available Karl Fischer reagent

-

Solvent: Anhydrous Methanol

-

Procedure: A known weight of the this compound sample is dissolved in the anhydrous methanol and titrated with the Karl Fischer reagent to a potentiometric endpoint.

Visualization of the Certificate of Analysis Workflow

Signaling Pathway of Dabigatran's Anticoagulant Action

This comprehensive guide provides the necessary tools for researchers, scientists, and drug development professionals to accurately interpret a this compound Certificate of Analysis. By understanding the methodologies and the significance of the data presented, users can confidently employ this critical reference standard in their research, ensuring the integrity and validity of their findings.

References

Methodological & Application

Application Note: High-Throughput Quantification of Dabigatran in Human Plasma using Dabigatran-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dabigatran in human plasma. The method utilizes a stable isotope-labeled internal standard, Dabigatran-d3, to ensure high accuracy and precision. Sample preparation is streamlined through a simple protein precipitation procedure, enabling high-throughput analysis. This method is ideally suited for pharmacokinetic studies, therapeutic drug monitoring research, and other drug development applications.

Introduction

Dabigatran is a direct thrombin inhibitor widely used as an anticoagulant.[1] Accurate and reliable measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical research. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and specificity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the integrity of the analytical results. This document provides a detailed protocol for the quantification of dabigatran in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Dabigatran reference standard

-

Acetonitrile (LC-MS grade)[2]

-

Methanol (LC-MS grade)[5]

-

Formic acid (LC-MS grade)[5]

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source[1][2]

Sample Preparation

A protein precipitation method is employed for the extraction of dabigatran and the internal standard from human plasma.[5]

-

Allow all solutions and plasma samples to thaw to room temperature.

-

Spike 50 µL of human plasma with 150 µL of acetonitrile containing the this compound internal standard.[2]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 14,000 x g for 5 minutes at room temperature.[8]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Alternatively, a solid-phase extraction (SPE) can be utilized for cleaner sample extracts.[6][7][9]

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column.[1][7]

-

Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent[2]

-

Mobile Phase A: 0.1% Formic acid in water[2]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.0 | 90 |

| 2.5 | 90 |

| 2.6 | 10 |

| 4.0 | 10 |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[1][2]

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 450 °C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dabigatran | 472.2 | 289.1 | 30 |

| This compound | 475.2 | 292.1 | 30 |

Note: MRM transitions for Dabigatran have been reported as 472.3 → 289.1[1] and for a deuterated standard (d4) as 476 → 293.[6][9] The values presented here are representative and should be optimized for the specific instrument used.

Data Presentation

The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 1 to 500 ng/mL.

Table 1: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Dabigatran | 1 - 500 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | < 15 | 85 - 115 |

| High QC | 400 | < 15 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is representative of typical performance.

Visualizations

Caption: Experimental workflow for the quantification of dabigatran in human plasma.

Caption: Logical relationship of quantification using an internal standard.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of dabigatran in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for applications in clinical research and drug development that require the precise measurement of dabigatran concentrations.

References

- 1. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. endotell.ch [endotell.ch]

- 3. Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Application Note: Quantification of Dabigatran in Human Plasma by UPLC-MS/MS using Dabigatran-d3

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Dabigatran in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, Dabigatran-d3, for accurate and precise quantification. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Dabigatran.

Introduction

Dabigatran is a direct thrombin inhibitor used as an anticoagulant for the prevention of stroke and systemic embolism.[1][2] Accurate measurement of its concentration in plasma is crucial for clinical research and drug development. This UPLC-MS/MS method provides high selectivity and sensitivity for the determination of Dabigatran in a complex biological matrix like human plasma. The use of this compound as an internal standard (IS) compensates for potential matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[3][4]

Experimental Workflow

The overall experimental workflow for the quantification of Dabigatran in human plasma is depicted below.

Figure 1: Experimental workflow for the quantification of Dabigatran in human plasma.

Mechanism of Action of Dabigatran

Dabigatran is a direct thrombin inhibitor. It binds to the active site of thrombin, both free and fibrin-bound, thereby preventing the conversion of fibrinogen to fibrin, a key step in the coagulation cascade. This action inhibits the formation of blood clots.

Figure 2: Simplified diagram of the mechanism of action of Dabigatran.

Detailed Experimental Protocol

Materials and Reagents

-

Dabigatran reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Equipment

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem mass spectrometer (e.g., Sciex Triple Quad or equivalent)

-

Analytical balance

-

Microcentrifuge

-

Calibrated pipettes

-

Autosampler vials

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Dabigatran and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Dabigatran stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation

-

Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.

-

To 50 µL of human plasma, add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

For calibration standards, add the appropriate volume of the Dabigatran working solution. For unknown samples, add 10 µL of 50:50 (v/v) methanol:water.

-

Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.[5][6][7]

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[8]

-

Transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC System

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[9] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: UPLC Gradient Program

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.0 | 5 | 95 |

| 2.5 | 5 | 95 |

| 2.6 | 95 | 5 |

| 3.5 | 95 | 5 |

Mass Spectrometer

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for Dabigatran and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Dabigatran | 472.2 | 289.1 | 100 | 35 |

| This compound | 475.2 | 292.1 | 100 | 35 |

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Data Analysis and Quantification

The concentration of Dabigatran in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Method Validation Summary

A full method validation should be performed according to the FDA or other relevant regulatory guidelines.[10] The following tables summarize typical performance characteristics of this method.

Table 3: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 1.0 - 500 ng/mL[3][9] |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.99 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |

| Low QC | 3.0 | < 10 | < 10 | 90 - 110 |

| Mid QC | 75 | < 10 | < 10 | 90 - 110 |

| High QC | 400 | < 10 | < 10 | 90 - 110 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. The values presented are typical and should be established during method validation.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Dabigatran in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method suitable for high-throughput analysis in a research or clinical development setting.

References

- 1. cda-amc.ca [cda-amc.ca]

- 2. Determination of Dabigatran Concentration in Human Plasma and Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. clinichrom.com [clinichrom.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. agilent.com [agilent.com]

- 8. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays | PLOS One [journals.plos.org]

- 9. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Dabigatran-d3 in Preclinical Pharmacokinetic Studies

Application Note & Protocol

Introduction

Dabigatran, the active form of the prodrug dabigatran etexilate, is a potent, direct thrombin inhibitor used for the prevention of stroke and systemic embolism. Preclinical pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of new chemical entities. The use of a stable isotope-labeled internal standard, such as Dabigatran-d3, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The similar physicochemical properties of the deuterated internal standard to the analyte ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[1] This document provides a detailed protocol for the use of this compound in preclinical pharmacokinetic studies.

Core Principles